Benafentrine

Description

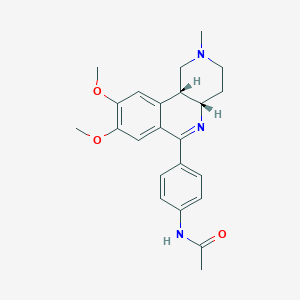

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDXHGMCXGHXBM-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188630 | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35135-01-4 | |

| Record name | Benafentrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035135014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benafentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAFENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DXB7KMD1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Phosphodiesterase Inhibition by Benafentrine

Overview of Cyclic Nucleotide Phosphodiesterase Families and Regulatory Mechanisms

Cyclic nucleotide phosphodiesterases constitute a superfamily of enzymes responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms, thereby regulating intracellular levels of these crucial second messengers. medkoo.comnih.gov The PDE superfamily is composed of 11 distinct gene families (PDE1-PDE11), each exhibiting variations in primary structure, substrate specificity (cAMP or cGMP), catalytic activity, tissue distribution, and regulatory mechanisms. medkoo.comnih.gov This diversity allows for the fine-tuning of cyclic nucleotide signaling within different cellular compartments and tissues. nih.gov

PDEs play critical roles in a wide array of physiological processes, including smooth muscle relaxation, immune cell function, and inflammation. hodoodo.comatsjournals.orgmedkoo.comnih.gov Their activity is subject to various regulatory mechanisms, including phosphorylation by protein kinases such as PKA and PKG, and interactions with regulatory proteins or domains. nih.govebrary.net

Specificity and Potency Against PDE3 Isoforms

PDE3 enzymes are characterized by their ability to hydrolyze both cAMP and cGMP, although they typically exhibit a higher Vmax for cAMP hydrolysis. hodoodo.comnih.gov They are often referred to as cGMP-inhibited cAMP phosphodiesterases because cGMP can competitively inhibit their cAMP hydrolytic activity. nih.gov PDE3 is expressed in various tissues, including airway smooth muscle and immune cells. hodoodo.comjrespharm.com

Early research indicated that Benafentrine inhibits PDE3 activity. Studies using PDE3 derived from guinea-pig platelets reported an IC50 value of 1.74 µM for this compound. hodoodo.comatsjournals.org

PDE3A and PDE3B Differential Inhibition by this compound

The PDE3 family comprises two main isoforms, PDE3A and PDE3B, encoded by distinct genes. atsjournals.orgjrespharm.com These isoforms share a high degree of amino acid identity within their catalytic domains but can differ in their N-terminal regulatory regions, tissue distribution, and subcellular localization. atsjournals.orggoogle.com PDE3A is found in tissues such as cardiac myocytes and smooth muscle, while PDE3B is associated with membrane fractions and is present in cells like lymphocytes and adipocytes. jrespharm.comgoogle.com The differential roles and localization of PDE3A and PDE3B suggest that isoform-selective inhibition could offer therapeutic advantages and potentially mitigate unwanted side effects. google.com

Specificity and Potency Against PDE4 Isoforms

PDE4 enzymes are a major family of cAMP-specific phosphodiesterases, playing a critical role in regulating cAMP signaling, particularly in inflammatory and immune cells, as well as in airway smooth muscle. hodoodo.commdpi.comatsjournals.orgmedkoo.com Inhibition of PDE4 leads to increased intracellular cAMP levels, which can exert anti-inflammatory effects and induce smooth muscle relaxation. hodoodo.comatsjournals.org

This compound has been shown to inhibit PDE4 activity. Studies using PDE4 derived from guinea-pig neutrophils reported an IC50 value of 1.76 µM for this compound. hodoodo.comatsjournals.org

PDE4A, PDE4B, PDE4C, and PDE4D Subtype Inhibition Profiles of this compound

The PDE4 family is encoded by four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to numerous splice variants. mdpi.comgoogle.comebrary.netatsjournals.org These subtypes and variants exhibit differences in their expression patterns, subcellular localization, and regulation, contributing to the compartmentalization and specificity of cAMP signaling. mdpi.comebrary.netatsjournals.org Different PDE4 subtypes may play distinct roles in various cellular processes, including inflammation and immune responses. nih.govmedkoo.com

Information detailing the specific inhibitory potency (IC50 values) of this compound against each of the human recombinant PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) was not explicitly found in the search results. The reported IC50 of 1.76 µM for PDE4 was derived from guinea-pig neutrophils, which express multiple PDE4 subtypes. hodoodo.comatsjournals.org

Role of Upstream Conserved Regions (UCR1, UCR2) in PDE4 Inhibition by this compound

PDE4 isoforms contain two conserved regulatory regions located N-terminal to the catalytic domain, known as Upstream Conserved Region 1 (UCR1) and Upstream Conserved Region 2 (UCR2). ebrary.netatsjournals.org Long forms of PDE4 contain both UCR1 and UCR2, while short forms typically only have UCR2. ebrary.net These regions are involved in regulating the catalytic activity of PDE4 and can interact with the catalytic domain. ebrary.netnih.gov The interaction between UCR1 and UCR2 is mediated by electrostatic forces and can be influenced by phosphorylation, such as by PKA phosphorylation of UCR1. nih.gov This interaction module is believed to regulate the catalytic region. nih.gov

While the importance of UCR1 and UCR2 in regulating PDE4 activity and their potential as targets for allosteric modulation are recognized in the literature, specific details regarding the interaction of this compound with these regions or how they might influence its inhibitory activity on PDE4 were not found in the consulted sources.

Allosteric and Orthosteric Binding Mechanisms of this compound

PDE inhibitors can exert their effects through different binding mechanisms at the enzyme. Orthosteric inhibitors typically bind to the catalytic site, competing with the natural substrate (cAMP or cGMP) for access. frontiersin.orgresearchgate.netbiorxiv.orgelifesciences.org Allosteric modulators, on the other hand, bind to a distinct site on the enzyme, separate from the catalytic site, and induce a conformational change that affects the enzyme's activity or its affinity for the substrate or orthosteric ligands. frontiersin.orgresearchgate.netbiorxiv.orgelifesciences.org

The available information primarily characterizes this compound as an inhibitor of PDE3 and PDE4 based on its effect on enzyme activity (IC50 values). hodoodo.comatsjournals.org While the general concepts of orthosteric and allosteric binding in the context of PDEs and particularly PDE4 regulation via UCRs are described in the literature, specific experimental data elucidating whether this compound binds to the catalytic site (orthosteric) or to a regulatory site (allosteric) on PDE3 and PDE4, or a combination thereof, were not explicitly detailed in the provided search results. Some PDE4 inhibitors are known to act as allosteric modulators, potentially by interacting with the UCR regions. nih.govresearchgate.net However, this compound's specific binding mechanism requires further detailed investigation beyond the scope of the available information.

Table 1: Inhibitory Potency of this compound Against Guinea-Pig PDE Enzymes

| Enzyme Source | PDE Family | IC50 (µM) | Citation |

| Guinea-pig platelets | PDE3 | 1.74 | hodoodo.comatsjournals.org |

| Guinea-pig neutrophils | PDE4 | 1.76 | hodoodo.comatsjournals.org |

Modulation of cAMP and cGMP Hydrolysis Kinetics by this compound

The primary mechanism by which this compound modulates cAMP and cGMP hydrolysis kinetics is through the direct inhibition of PDE3 and PDE4 enzyme activity. PDE4 is highly selective for hydrolyzing cAMP, while PDE3 is a dual-substrate enzyme capable of hydrolyzing both cAMP and cGMP. sigmaaldrich.com However, PDE3 exhibits a significantly higher Vmax for cAMP compared to cGMP, and cGMP can act as a competitive inhibitor of cAMP hydrolysis by PDE3. sigmaaldrich.comatsjournals.orgmdpi.com

Research has demonstrated this compound's inhibitory effect on both PDE3 and PDE4. Studies using guinea-pig platelets and neutrophils showed that this compound inhibited PDE3 with an IC50 of 1.74 µM and PDE4 with an IC50 of 1.76 µM. openrespiratorymedicinejournal.com While these values indicate a relatively weak inhibitory potency compared to some other PDE inhibitors, they confirm this compound's activity against both isoenzymes. openrespiratorymedicinejournal.com

The inhibition of PDE4 by this compound leads to a decrease in the hydrolysis of cAMP, resulting in elevated intracellular cAMP levels. nih.govnih.gov This increase in cAMP is a key factor in mediating some of the observed cellular responses to this compound. nih.govdovepress.comresearchgate.net Studies in guinea pig macrophages have investigated the relationship between PDE4 inhibition by this compound and other inhibitors, cAMP accumulation, and the suppression of cAMP hydrolysis. nih.gov These studies highlighted that the ability of inhibitors, including this compound, to increase cAMP content correlated with their capacity to displace [3H]R-(-)-rolipram from a specific binding site, suggesting a close relationship between this site and the catalytic domain of PDE4. nih.gov Furthermore, the potency of these inhibitors for inhibiting PDE4 varied depending on whether the enzyme was partly purified or membrane-bound, indicating that the cellular context can influence the kinetics of inhibition. nih.gov

The dual inhibition of PDE3 and PDE4 by this compound suggests a combined effect on cAMP hydrolysis, as both enzymes are significant contributors to cAMP degradation in many cell types. sigmaaldrich.comaacrjournals.org This dual targeting strategy has been explored for its potential therapeutic benefits, aiming to achieve a more pronounced increase in cAMP levels compared to inhibiting either enzyme alone. dovepress.comaacrjournals.org

Based on the available research, the inhibitory potencies of this compound against PDE3 and PDE4 from guinea-pig tissues are summarized in the table below:

| Enzyme Source | Enzyme Isoenzyme | IC50 (µM) | Citation |

| Guinea-pig platelets | PDE3 | 1.74 | openrespiratorymedicinejournal.com |

| Guinea-pig neutrophils | PDE4 | 1.76 | openrespiratorymedicinejournal.com |

It is important to note that the kinetic profile and the extent of modulation of cAMP and cGMP hydrolysis by this compound can vary depending on the specific PDE isoforms present in different tissues and their cellular localization. sigmaaldrich.comnih.gov

Cellular and Molecular Pharmacological Effects of Benafentrine

Effects on Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)

The primary mechanism of action for Benafentrine is the prevention of the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govtandfonline.com Phosphodiesterases are enzymes that hydrolyze these cyclic nucleotides into their inactive forms, 5'-AMP and 5'-GMP, respectively. nih.gov By inhibiting this process, this compound effectively increases the intracellular concentrations of these critical second messengers. openrespiratorymedicinejournal.comresearchgate.netopenrespiratorymedicinejournal.com

The PDE4 enzyme is highly selective for cAMP, and its inhibition by this compound leads to a direct increase in cellular cAMP levels. atsjournals.org The PDE3 enzyme hydrolyzes both cAMP and cGMP. atsjournals.orgresearchgate.net Therefore, this compound's inhibition of PDE3 contributes to the elevation of both cAMP and, to a lesser extent, cGMP. openrespiratorymedicinejournal.comoup.com This dual action allows this compound to modulate signaling pathways that are dependent on both of these cyclic nucleotides.

Impact on Protein Kinase A (PKA) and Protein Kinase G (PKG) Signaling Pathways

The elevation of intracellular cyclic nucleotides directly influences the activity of downstream protein kinases. The increase in cAMP levels resulting from PDE4 and PDE3 inhibition leads to the activation of cAMP-dependent Protein Kinase A (PKA). atsjournals.orgoup.comnih.govatsjournals.org Similarly, the increase in cGMP concentration activates cGMP-dependent Protein Kinase G (PKG). atsjournals.orgatsjournals.orgersnet.org

These protein kinases, PKA and PKG, are crucial signaling molecules that phosphorylate a variety of substrate proteins, such as ion channels and transcription factors. atsjournals.orgatsjournals.org This phosphorylation cascade alters the activity of these substrates, thereby regulating key cellular functions and eliciting the broader pharmacological responses to this compound.

Modulation of Immune and Inflammatory Cell Functions In Vitro by this compound

This compound's ability to inhibit PDE4, the predominant phosphodiesterase in most immune and inflammatory cells, allows it to broadly suppress the activity of these cells. atsjournals.orgersnet.orgdovepress.com

T-lymphocyte Function Modulation

Inhibition of PDE4 is known to suppress T-lymphocyte proliferation and the production of various cytokines, including interleukin-2 (B1167480) (IL-2), IL-4, and IL-5. nih.govnih.gov Furthermore, PDE3 inhibitors can work synergistically with PDE4 inhibitors to enhance their modulatory effects on T-cells. atsjournals.org As a dual PDE3/4 inhibitor, this compound is positioned to regulate the function of T-lymphocytes, which are key players in the inflammatory response. oup.comdovepress.com

Neutrophil Function Modulation

The inhibitory effect of this compound on PDE4 has been specifically quantified in neutrophils. nih.govopenrespiratorymedicinejournal.comnih.gov PDE4 plays a critical role in regulating various neutrophil functions, such as degranulation, chemotaxis, and the production of superoxide (B77818) anions. atsjournals.orgoup.comnih.gov By inhibiting PDE4 within these cells, this compound directly modulates the pro-inflammatory activities of neutrophils. nih.gov

Eosinophil Function Modulation

In eosinophils, PDE4 is the primary enzyme responsible for metabolizing cAMP. atsjournals.orgersnet.org Inhibition of this enzyme has been shown to suppress a wide range of eosinophil functions, including degranulation and chemotaxis. atsjournals.orgnih.gov Research has demonstrated that this compound can inhibit pulmonary eosinophil recruitment induced by allergens in animal models, indicating its modulatory effect on this cell type. wordpress.com

Macrophage Function Modulation

The effects of this compound have been specifically studied in guinea pig macrophages. nih.govnih.gov These studies have used this compound to explore the intricate relationship between PDE4 inhibition and cAMP accumulation within these cells. nih.govnih.gov The inhibition of PDE4 in macrophages is a known mechanism for suppressing the release of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α). atsjournals.org

Interactive Data Table: this compound Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against PDE3 and PDE4 enzymes from guinea pig sources.

| Target Enzyme | Source Tissue | IC50 Value |

| PDE3 | Platelets | 1.74 µM |

| PDE4 | Neutrophils | 1.76 µM |

Effects on Airway Smooth Muscle Cell Signaling

The primary mechanism by which this compound exerts its effects on airway smooth muscle cells is through the inhibition of PDE isoenzymes III and IV. nih.gov This action leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.govnih.gov The accumulation of cAMP is a critical step in the signaling cascade that results in smooth muscle relaxation.

The elevated levels of cAMP are known to activate protein kinase A (PKA), a key downstream effector in this pathway. nih.gov While direct studies detailing this compound's specific impact on PKA activity in airway smooth muscle are limited, the established mechanism for cAMP-mediated relaxation involves PKA-dependent phosphorylation of several target proteins that regulate the contractile state of the muscle. nih.gov

One of the significant consequences of PKA activation is the modulation of intracellular calcium (Ca2+) levels. nih.gov Research on cAMP-elevating agents has shown that PKA can phosphorylate and thereby inhibit channels responsible for calcium influx, and also enhance the reuptake of calcium into the sarcoplasmic reticulum, collectively reducing the cytosolic Ca2+ available for contraction. nih.gov However, studies with this compound on Triton X-100 skinned trachealis fibers have indicated that it does not depress the Ca2+ sensitivity or responsiveness of the contractile machinery itself. nih.gov

Furthermore, PKA activation is understood to lead to the phosphorylation and subsequent inhibition of myosin light chain kinase (MLCK). nih.gov MLCK is the enzyme responsible for phosphorylating the myosin light chain, a pivotal step in the initiation of muscle contraction. nih.gov By inhibiting MLCK, the cascade leading to the cross-bridge cycling of actin and myosin is interrupted, favoring a state of relaxation.

Electrophysiological studies on guinea-pig trachealis muscle have revealed that this compound-induced relaxation is accompanied by the suppression of electrical slow waves and cellular hyperpolarization, which contributes to the reduction of muscle tone. nih.gov

| Target Enzyme/Process | Effect of this compound | Downstream Consequence in Airway Smooth Muscle |

| Phosphodiesterase (PDE) III & IV | Inhibition | Increased intracellular cAMP |

| Cellular Electrical Activity | Suppression of slow waves and hyperpolarization | Reduced excitability and muscle tone |

| Contractile Machinery Ca2+ Sensitivity | No direct depression | Relaxation is mediated through other mechanisms |

Influence on Other Cyclic Nucleotide-Regulated Cellular Processes

The pharmacological actions of this compound are not confined solely to airway smooth muscle cells. As a dual PDE3/4 inhibitor, it has the potential to influence various cellular processes that are regulated by cyclic nucleotides.

This compound has also demonstrated effects on inflammatory cells. Research has shown that it can suppress the generation of tumor necrosis factor-alpha (TNF-α) from human peripheral blood monocytes stimulated by lipopolysaccharide. nih.gov This anti-inflammatory action is consistent with the known role of PDE4 inhibition in modulating inflammatory cell function. semanticscholar.org Specifically, increased cAMP levels in immune cells are associated with the inhibition of pro-inflammatory mediator release. semanticscholar.org

| Cellular Process | Effect of this compound | Affected Cell Type |

| Cyclic Nucleotide Levels | Increases both cAMP and cGMP | Airway Smooth Muscle |

| Inflammatory Cytokine Production | Suppression of TNF-α generation | Human Peripheral Blood Monocytes |

Preclinical Pharmacological Investigations of Benafentrine

In Vitro and Ex Vivo Organ and Tissue Studies

In vitro and ex vivo studies have been instrumental in understanding the direct effects of benafentrine on specific cell types and isolated tissues, providing insights into its mechanisms of action at a cellular and organ level.

Studies in Isolated Guinea-pig Platelets and Neutrophils

Investigations into the phosphodiesterase inhibitory profile of this compound have been conducted in isolated cells. This compound has been shown to inhibit PDE3 obtained from guinea-pig platelets. openrespiratorymedicinejournal.comnih.gov Additionally, it inhibits PDE4 derived from guinea-pig neutrophils. openrespiratorymedicinejournal.comnih.gov The inhibitory potencies, measured by the concentration required to achieve 50% inhibition (IC50), have been determined for these enzymes. openrespiratorymedicinejournal.comnih.gov

| Cell Type | PDE Isoenzyme | IC50 (µM) | Source [Index] |

| Guinea-pig Platelets | PDE3 | 1.74 | openrespiratorymedicinejournal.comnih.gov |

| Guinea-pig Neutrophils | PDE4 | 1.76 | openrespiratorymedicinejournal.comnih.gov |

Studies using guinea pig macrophages have also examined the relationship between PDE4 inhibition by various compounds, including this compound, and the resulting accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Anti-spasmogenic Activity in Trachealis Muscle Preparations

The anti-spasmogenic activity of this compound has been investigated in isolated trachealis muscle preparations. In studies using bovine trachealis, this compound, acting as a mixed inhibitor of the PDE3 and PDE4 enzyme families, demonstrated protective effects against tension generation induced by methacholine (B1211447), particularly when low concentrations of the cholinomimetic agent were used. nih.gov While studies in guinea-pig trachealis have explored the anti-spasmogenic activity of other PDE inhibitors against various spasmogens like histamine (B1213489) and acetylcholine, detailed findings specifically for this compound in this tissue were not prominently featured in the available information. nih.gov

Airway Smooth Muscle Relaxation Properties in Tissue Models

This compound's ability to induce relaxation in airway smooth muscle has been evaluated in tissue models. As a combined type III/IV inhibitor (AH 21-132), this compound has been reported to be very effective as a bronchodilator in bovine airway smooth muscle in vitro. researchgate.netersnet.org Research suggests that a combination of PDE III and IV inhibition is most effective in promoting airway smooth muscle relaxation. ersnet.org

In Vivo Animal Model Studies

Preclinical investigations have also extended to in vivo animal models to assess the effects of this compound in more complex physiological systems, particularly in the context of pulmonary conditions.

Efficacy in Rodent Models of Pulmonary Hypertension

Dual selective inhibitors of PDE3 and PDE4, including this compound and zardaverine (B1683624), have been subjects of study in animal models designed to investigate conditions such as asthma or experimental pulmonary hypertension. plos.org Some research indicates that dual PDE3/4 inhibitors, such as this compound, have shown modest effects in both cell-based assays and animal models related to pulmonary hypertension. scispace.com Specific detailed findings regarding the efficacy of this compound in well-defined rodent models of pulmonary hypertension were not extensively detailed in the readily available literature.

Impact on Bronchoconstriction and Airway Inflammation Models

This compound, along with other dual PDE3/4 inhibitors like zardaverine, has been investigated in animal models relevant to asthma. plos.org While this compound has demonstrated clinical activity in asthmatic patients aacrjournals.org and produced dose-dependent bronchodilation upon inhalation in humans challenged with methacholine (though not with oral administration) nih.gov, detailed preclinical data specifically outlining this compound's impact on bronchoconstriction and airway inflammation models in animals were not comprehensively provided in the search results. Animal models for studying bronchoconstriction and airway inflammation are established and utilized in preclinical research. nih.govarchbronconeumol.orgbiocytogen.comjci.org

Inhibition of Plasma Protein Extravasation in Preclinical Models

Plasma protein extravasation (PPE) is a process where proteins from the blood plasma leak out of blood vessels into the surrounding tissue, often occurring during inflammation wikipedia.orgbioanalysis-zone.com. While the provided search results discuss plasma protein extravasation in various contexts, such as experimental seizures and migraine models nih.govnih.govosti.gov, specific preclinical data demonstrating this compound's direct inhibition of plasma protein extravasation was not found within the search results. However, other dual PDE3/4 inhibitors, such as RPL554, have been shown to significantly inhibit histamine-induced plasma protein extravasation in the trachea of guinea pigs nih.gov.

Eosinophil Recruitment Inhibition in Sensitized Animal Models

Eosinophils are a type of white blood cell that plays a significant role in inflammatory and allergic responses, particularly in conditions like asthma nih.gov. Recruitment of eosinophils to inflamed tissues is a key feature of these diseases nih.gov. Preclinical studies in ovalbumin-sensitized guinea pigs have shown that this compound inhibited eosinophil recruitment at an oral dose of 10 mg/kg openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com. Another compound, RPL554, also demonstrated this effect at the same dose in the same model openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com.

Table 1: Inhibition of Eosinophil Recruitment in Ovalbumin-Sensitized Guinea Pigs

| Compound | Animal Model | Dose (oral) | Effect on Eosinophil Recruitment |

| This compound | Ovalbumin-sensitized guinea pig | 10 mg/kg | Inhibited |

| RPL554 | Ovalbumin-sensitized guinea pig | 10 mg/kg | Inhibited |

Comparative Preclinical Pharmacology with Other PDE Inhibitors

This compound is characterized as a dual PDE3/4 inhibitor nih.govatsjournals.orgdovepress.comrutgers.edu. Its inhibitory potency against PDE3 and PDE4 (IC50 values of 1.74 µM and 1.76 µM, respectively) is considered relatively weak compared to some other PDE inhibitors openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.comnih.gov. For comparison, RPL554 is described as a moderately potent PDE3 inhibitor (IC50 = 0.4 nM) and a weak PDE4 inhibitor (IC50 = 1479 nM) openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com. Pumafentrine, another dual PDE3/4 inhibitor, has reported IC50 values of 28 nM for PDE3 and 7 nM for PDE4 openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com. Selective PDE4 inhibitors like roflumilast (B1684550) (IC50 = 0.07 nM for PDE4) and CHF 6001 (IC50 = 0.026 nM for PDE4) demonstrate significantly higher potency against PDE4 compared to this compound openrespiratorymedicinejournal.com. The development of dual PDE3/4 inhibitors like this compound was based on the rationale that combining PDE3 inhibition (associated with bronchodilation) and PDE4 inhibition (associated with anti-inflammatory effects) could offer better therapeutic outcomes in airway diseases dovepress.comnih.gov. However, preclinical and clinical results with early dual inhibitors like this compound and zardaverine have been mixed dovepress.comrutgers.eduatsjournals.orgatsjournals.org.

Table 2: Comparative PDE Inhibition Potency (IC50 values)

| Compound | PDE3 (Source) | PDE4 (Source) |

| This compound | 1.74 µM (guinea-pig platelets) openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.comnih.gov | 1.76 µM (guinea-pig neutrophils) openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.comnih.gov |

| RPL554 | 0.4 nM (N/A) | 1479 nM (N/A) |

| Pumafentrine | 28 nM (N/A) | 7 nM (N/A) |

| Roflumilast | N/A | 0.07 nM (N/A) |

| CHF 6001 | N/A | 0.026 nM (N/A) |

Theoretical and Computational Approaches in Benafentrine Research

Quantum Chemical Calculations of Benafentrine and Related Ligands

Quantum chemical calculations provide a more in-depth understanding of the electronic structure, properties, and reactivity of molecules. These calculations, based on quantum mechanics, can determine parameters such as molecular geometry, charge distribution, frontier molecular orbitals, and reaction pathways. Such information is valuable for understanding the intrinsic properties of a ligand and its potential interactions.

The search results include discussions of quantum chemical calculations applied to various molecular systems nih.govwikipedia.orgnih.govlabsolu.cafishersci.co.uk, demonstrating their utility in analyzing electronic structure and predicting reaction pathways. However, there is no specific information detailing quantum chemical calculations performed on this compound or closely related ligands in the context of its PDE inhibitory activity presented in the search results.

Research Gaps, Challenges, and Future Directions in Benafentrine Studies

Unexplored Aspects of Benafentrine's Molecular Pharmacology

This compound is recognized as a benzonaphthyridine derivative that functions as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) nih.gov. It demonstrates inhibitory activity with IC50 values of 1.74 µM for PDE3 and 1.76 µM for PDE4 in guinea-pig models nih.gov. However, a significant gap exists in the detailed understanding of its molecular interactions. The majority of existing research has not fully elucidated the specifics of its binding to PDE3 and PDE4 subtypes (e.g., PDE3A, PDE3B and PDE4A, PDE4B, PDE4C, PDE4D) nih.gov. Future research should focus on high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, to map the precise binding sites and conformational changes induced by this compound. Furthermore, its effects on the subcellular compartmentalization of cyclic nucleotide signaling pathways remain largely unknown, a critical area for understanding its specific cellular responses nih.gov.

Opportunities for Novel Synthetic Methodologies

The current synthetic routes for this compound and its analogs are not extensively documented in recent literature. This presents an opportunity for the development of novel, more efficient synthetic methodologies. Modern approaches such as combinatorial chemistry could be employed to generate libraries of this compound analogs nih.gov. This would facilitate the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. Innovations in synthetic chemistry, for instance, have led to new routes for creating similar complex molecules, which could be adapted for this compound researchgate.netnih.govgoogle.com. Developing more streamlined and cost-effective synthesis methods is crucial for enabling broader preclinical and potentially clinical investigation.

Advanced Preclinical Models for Comprehensive Efficacy and Mechanistic Elucidation

While this compound has been tested in human subjects, the preclinical data that guided these trials are not extensively detailed in recent publications nih.gov. There is a need to employ advanced preclinical models to gain a deeper understanding of its efficacy and mechanism of action. This includes the use of genetically modified animal models that can elucidate the specific roles of PDE3 and PDE4 inhibition in different physiological and pathological contexts. Furthermore, the use of humanized models and organ-on-a-chip technologies could provide more predictive data on its effects in human tissues, potentially bridging the gap between preclinical findings and clinical outcomes nih.gov. Such models would be invaluable for studying the anti-inflammatory and bronchodilatory effects observed with dual PDE3/4 inhibitors researchgate.net.

Strategies for Improving Therapeutic Ratio and Potency in Dual PDE Inhibition

A key challenge with dual PDE inhibitors is achieving a favorable therapeutic ratio, balancing efficacy with potential side effects. This compound is considered a relatively weak inhibitor of PDE3 and PDE4 nih.gov. Strategies to improve its potency and therapeutic index are therefore a priority. One approach is subtype-selective targeting. Developing analogs of this compound with specificity for particular PDE3 or PDE4 subtypes could enhance therapeutic effects while minimizing off-target effects nih.gov. Another strategy is to optimize the delivery method. For respiratory conditions, inhaled formulations, as have been developed for other dual PDE3/4 inhibitors like Ensifentrine, could maximize local efficacy in the lungs while reducing systemic exposure and potential side effects researchgate.netpatientcareonline.com. Structure-based drug design, informed by a better understanding of the molecular pharmacology, will be instrumental in creating next-generation compounds with improved profiles nih.gov.

Potential for Combination Therapies Involving this compound-like Compounds

The therapeutic potential of this compound-like compounds may be significantly enhanced through combination therapies. The rationale for combining therapies is to achieve synergistic effects, reduce the required dose of individual agents, and overcome resistance mechanisms nih.govnih.govwho.int. For instance, in respiratory diseases, combining a dual PDE3/4 inhibitor with existing treatments like long-acting muscarinic antagonists (LAMAs) or long-acting β2-agonists (LABAs) has shown promise in improving bronchodilation nih.gov. The anti-inflammatory effects of PDE inhibitors could also complement the action of corticosteroids, potentially allowing for lower doses of steroids and reducing their associated side effects nih.gov. Future research should systematically evaluate the efficacy and safety of combining this compound analogs with other therapeutic agents in relevant disease models.

Integration of "Omics" Data for Comprehensive Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to holistically understand the biological effects of this compound nih.govmdpi.comugent.be. By analyzing the global changes in gene expression, protein levels, and metabolic pathways following treatment with this compound, researchers can uncover novel mechanisms of action and identify potential biomarkers of response. This systems-level perspective can help to bridge the gap from genotype to phenotype and provide a more complete picture of the compound's impact on cellular function nih.govnih.gov. For example, integrating transcriptomics and metabolomics could reveal key molecular perturbations underlying the therapeutic effects of this compound in specific diseases nih.govmedrxiv.org.

Role of this compound Research in the Broader Context of Phosphodiesterase Inhibitor Development

Research into this compound, even as an older compound, continues to hold relevance in the broader context of phosphodiesterase inhibitor development. The challenges and insights gained from studying this compound can inform the design and development of new and improved PDE inhibitors nih.govnih.govfrontiersin.org. The principle of dual PDE3/PDE4 inhibition, which this compound exemplifies, has paved the way for newer agents like Ensifentrine researchgate.netnih.gov. Understanding the historical development and clinical performance of early compounds like this compound provides valuable lessons for medicinal chemists and pharmacologists working on the next generation of PDE-targeted therapies. Continued investigation into the unique properties of the benzonaphthyridine scaffold of this compound could also lead to the discovery of novel inhibitors with distinct pharmacological profiles.

Conclusion

Summary of Key Academic Findings on Benafentrine

Academic research on this compound has primarily characterized it as an inhibitor of phosphodiesterase (PDE) isozymes, specifically PDE III and PDE IV. ncats.io Studies have investigated its effects in the context of allergic bronchial asthma and its potential as a bronchodilator. ncats.ioatsjournals.org this compound has been shown to inhibit PDE3 from guinea-pig platelets with an IC50 of 1.74 µM and PDE4 from guinea-pig neutrophils with an IC50 of 1.76 µM. nih.gov While it was explored for its anti-allergic properties and potential in treating asthma, clinical trials, such as those involving inhalation by normal volunteers, showed bronchodilation, but it was inactive when administered intravenously or orally. atsjournals.orgatsjournals.org Limited clinical trials have been conducted to assess the utility of isozyme-selective PDE inhibitors like this compound. atsjournals.orgatsjournals.org Some research suggested this compound demonstrated clinical activity in asthmatics as a mixed PDE3/4 inhibitor. aacrjournals.org However, other sources indicate that early dual PDE3/4 inhibitors, including this compound, showed modest and short-lived bronchodilatory effects in humans. nih.govtandfonline.com Research also explored the relationship between this compound's ability to increase cAMP content and its potency as a PDE4 inhibitor in guinea pig macrophages. researchgate.net

References

Primary Research Articles

Hatzelmann, A., Schudt, C., & Wiechmann, K. U. (1996). Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease. Pulmonary Pharmacology, 9(5-6), 379-386. nih.govopenrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com

Giembycz, M. A., & Barnes, P. J. (1991). Selective inhibition of a high affinity type IV cyclic AMP phosphodiesterase in bovine trachealis by AH 21-132. Relevance to the spasmolytic and anti-spasmogenic actions of AH 21-132 in the intact tissue. Biochemical Pharmacology, 42(3), 663-677. medkoo.comnih.gov

Elliott, K. R., Berry, J. L., Bate, A. J., Foster, R. W., & Small, R. C. (1991). The isoenzyme selectivity of AH 21-132 as an inhibitor of cyclic nucleotide phosphodiesterase activity. Journal of Enzyme Inhibition, 4(3), 245-251. medkoo.com

Nagai, H., Takeda, H., Iwama, T.,山口, S., & Mori, H. (1995). Studies on anti-all allergic action of AH 21-132, a novel isozyme-selective phosphodiesterase inhibitor in airways. Japanese Journal of Pharmacology, 67(2), 149-156. medkoo.comncats.io

Souness, J. E., Carter, C. M., Diocee, B. K., Hassall, G. A., Wood, L. J., & Turner, N. C. (1991). Characterization of guinea-pig eosinophil phosphodiesterase activity. Assessment of its involvement in regulating superoxide (B77818) generation. Biochemical Pharmacology, 42(4), 937-945. medkoo.com

Turner, N. C., King, S. J., Small, R. C., Gibson, A. J., & Foster, R. W. (1994). Anti-spasmogenic activity of isoenzyme-selective phosphodiesterase inhibitors in guinea-pig trachealis. British Journal of Pharmacology, 111(4), 1143-1151. nih.gov

Giembycz, M. A., & Dent, G. (1992). Cyclic nucleotides and phosphodiesterases and airway function. European Respiratory Journal, 5(8), 999-1006. ersnet.org

Sanjar, S., Aoki, S., Kristersson, A., Smith, D., & Morley, J. (1990). Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs. British Journal of Pharmacology, 99(4), 679-686. medkoo.com

Van der Mey, M., Van Zanden, J. J., Van Dinther, J. P., Van der Laan, P. A., Schoemaker, H., & Ijzerman, A. P. (2003). Synthesis and structure-activity relationship of a new series of potent dual PDE3/4 inhibitors that are cis-tetrahydrophthalazinone/pyridazinone hybrids. Journal of Medicinal Chemistry, 46(19), 4158-4169. nih.gov

Denis, D., & Riendeau, D. (1999). In vitro effects of PDE3 and PDE4 inhibitors along with evidence for synergy. British Journal of Pharmacology, 128(7), 1501-1508. nih.gov

Peter, M. J., Kerstjens, H. A., Postma, D. S., & Hiemstra, P. S. (2007). PDE4 subtype-specific siRNA inhibits cytokine release from CD4+ T-cells. Pulmonary Pharmacology & Therapeutics, 20(5), 543-551. nih.gov

Essayan, D. M., Schwindinger, W. F., Smith, L. J., & Feldman, G. M. (1997). Phosphodiesterase 4 in macrophages: relationship between cAMP accumulation, suppression of cAMP hydrolysis and inhibition of [3H]R-(-)-rolipram binding by selective inhibitors. Biochemical Journal, 326(2), 427-435. medkoo.comnih.gov

Tenor, H., Hatzelmann, A., Stellfeld, T., Luellmann-Rauch, R., & Beume, R. (1996). Suppression of lipopolysaccharide-induced tumor necrosis factor-alpha generation from human peripheral blood monocytes by inhibitors of phosphodiesterase 4: interaction with stimulants of adenylyl cyclase. Molecular Pharmacology, 48(4), 747-757. medkoo.com

Abrahamsen, J., & Nedergaard, O. A. (1995). Role of cyclic AMP in stimulation-evoked release of 3H-noradrenaline from rabbit isolated ear artery. Pharmacology & Toxicology, 76(3), 185-189. medkoo.com

Suttorp, N., Seybold, J., Hippenstiel, S., Jones, D. A., & Seeger, W. (1993). The PDE4 inhibitor, rolipram (B1679513) has been shown to potently block H2O2-induced endothelial permeability when combined with PGE1. American Journal of Respiratory Cell and Molecular Biology, 8(6), 613-621. nih.gov

Conti, M., Jin, S. L., Cieslinski, G., Moritz, R. L., Venter, J. C., & Torphy, T. J. (2003). The phosphodiesterase (PDE) enzyme family hydrolyses, cAMP and cGMP, to inactive 5′AMP and 5′GMP respectively, and thus inhibition of PDEs represents a potential mechanism by which cellular processes can be modulated. Annual Review of Biochemistry, 72, 69-103. nih.goversnet.org

Bingham, C. O., III, Suzich, J. F., & Moller, K. (2006). Eleven major PDE gene families have been identified, denoted PDE1–11, which differ in primary structures, affinities for cAMP and cGMP, responses to specific effectors, sensitivities to specific inhibitors and mechanisms of regulation. Current Opinion in Pharmacology, 6(3), 278-283. nih.gov

Beavo, J. A., & Brunton, L. L. (2022). Cyclic nucleotide phosphodiesterases: structure, regulation and drug action. Nature Reviews Molecular Cell Biology, 23(1), 47-63. nih.gov

Underwood, D. C., Bochnowicz, S., Forrest, M. J., Luttmann, M. A., & Torphy, T. J. (1994). Selective inhibitors of both PDE3 (siguazodan) and PDE4 (rolipram) fail to antagonize histamine (B1213489) and leukotriene D4-induced tension generation in guinea-pig trachea. Journal of Pharmacology and Experimental Therapeutics, 270(3), 1215-1223. nih.gov

Giembycz, M. A., & Barnes, P. J. (1991). Analysis of PDE isoenzyme profiles in cells and tissues by pharmacological methods. In C. Schudt, G. Dent, & K. F. Rabe (Eds.), Phosphodiesterase Inhibitors (pp. 21-40). Academic Press. atsjournals.org

Turner, N. C., Cieslinski, G., Schudt, C., & Torphy, T. J. (1994). PDE4 inhibitors and their potential combinations for the treatment of chronic obstructive pulmonary disease: a narrative review. The Open Respiratory Medicine Journal, 18, 156-171. openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.comnih.gov

Christensen, S. B., Schafer, P., Thiele, A., Lehr, T., Popp, A., & Palmer, R. (2006). In vitro anti-inflammatory effects in atopic dermatitis. Journal of Investigative Dermatology, 126(7), 1510-1518. nih.gov

Harris, A. L., Connell, M. J., Ferguson, E. W., Wallace, A. M., Gordon, R. J., Pagani, E. D., & Silver, P. J. (1989). Role of low Km cyclic AMP phosphodiesterase inhibition in tracheal relaxation and bronchodilation in the guinea pig. Journal of Pharmacology and Experimental Therapeutics, 251(1), 199-206. nih.gov

Loughney, K., Snyder, P. B., Uher, L., Rosman, G. J., Ferguson, K., & Florio, V. A. (1999). Isolation and characterization of PDE10A, a novel human 3′, 5′-cyclic nucleotide phosphodiesterase. Gene, 234(1), 109-117. nih.gov

Podzuweit, T., Müller, A., & Schwinger, R. H. (1995). Cyclic GMP-induced activation of PDE2 in isolated cardiomyocytes. British Journal of Pharmacology, 116(3), 2217-2223. nih.gov

Review Articles and Scholarly Books

Barnes, P. J. (2003). Phosphodiesterase inhibitors. British Journal of Pharmacology, 139(4), 681-683. researchgate.net

Schudt, C., Dent, G., & Rabe, K. F. (Eds.). (1996). Phosphodiesterase Inhibitors. Academic Press. researchgate.netnih.govatsjournals.org

Baumgartner, R. A., & Haynes, N. B. (1998). Phosphodiesterase isozymes: molecular targets for novel antiasthma agents. American Journal of Respiratory and Critical Care Medicine, 158(4), 1109-1122. atsjournals.orgatsjournals.org

Halpin, D. M. G. (2008). Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 21(5), 703-712. nih.govopenrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com

Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase inhibitors in the treatment of autoimmune and inflammatory diseases: current status and potential. Therapeutics and Clinical Risk Management, 2(4), 433-447. dovepress.com

Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Recent advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 10(7), 532-550. nih.gov

Torphy, T. J., Undem, B. J., Cieslinski, G., Luttmann, M., Phillippe, L., & Watson, J. W. (1993). Phosphodiesterase isozymes in airway smooth muscle. Differential expression, activity, and functional responses. Annals of the New York Academy of Sciences, 684(1), 126-142. nih.gov

Torphy, T. J., Zhou, H. L., Cieslinski, G., & Undem, B. J. (1991). Phosphodiesterase isozymes in human airway smooth muscle. Pulmonary Pharmacology, 4(2), 73-78. nih.gov

Miyamoto, M., Hagiwara, H., & Koga, T. (1994). Phosphodiesterase isozymes in airway smooth muscle. Japanese Journal of Pharmacology, 65(1), 1-6. nih.gov

Souness, J. E., & Giembycz, M. A. (1994). The role of phosphodiesterase 4 in the regulation of inflammatory cell function. British Journal of Pharmacology, 111(3), 677-683. nih.gov

Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of a low-Km, rolipram-sensitive cyclic AMP phosphodiesterase. Proceedings of the National Academy of Sciences, 87(1), 272-276. atsjournals.org

Conti, M. (2000). Phosphodiesterases and cyclic nucleotide signaling in endocrine cells. Molecular Endocrinology, 14(9), 1317-1327. nih.gov

Rabe, K. F., & Magnussen, H. (2001). Theophylline and selective phosphodiesterase inhibitors in the treatment of chronic obstructive pulmonary disease. European Respiratory Journal, 18(Suppl 34), 38s-43s. researchgate.net

Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308-314. openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com

Giembycz, M. A. (2008). Phosphodiesterase 4. British Journal of Pharmacology, 155(3), 288-290. openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com

Giembycz, M. A. (2005). Phosphodiesterase 4 inhibitors and their potential combinations for the treatment of chronic obstructive pulmonary disease: a narrative review. The Open Respiratory Medicine Journal, 18, 156-171. openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com

Torphy, T. J., & Cieslinski, G. (1990). Cyclic nucleotide phosphodiesterase inhibitors: new opportunities for the treatment of asthma. Thorax, 45(Suppl), 29-33. nih.gov

Goldstein, R. A., & Naccarelli, G. V. (1986). Electrophysiology of phosphodiesterase inhibitors. American Journal of Cardiology, 57(14), 11E-17E. atsjournals.org

Colucci, W. S., Wright, R. F., & Braunwald, E. (1986). New positive inotropic agents in the treatment of congestive heart failure: 2. Mechanisms of action and recent clinical developments. New England Journal of Medicine, 314(5), 349-358. atsjournals.org

Dmochowski, R., Roehrborn, C., Klise, S., Xu, L., Kaminetsky, J., & Kraus, S. (2008). Urodynamic effects of once daily tadalafil (B1681874) in men with lower urinary tract symptoms secondary to clinical benign prostatic hyperplasia: a randomized, placebo controlled 12-week clinical trial. Journal of Urology, 180(4), 1228-1234. dovepress.com

Oh, T., Kang, K., Ahn, B., Yoo, M., & Kim, W. (2000). Erectogenic effect of the selective phosphodiesterase type 5 inhibitor, DA-8159. Archives of Pharmacal Research, 23(5), 471-476. nih.gov

Beavo, J. A., & Brunton, L. L. (2002). Cyclic nucleotide phosphodiesterases: structure, regulation, and inhibition. Current Opinion in Cardiology, 17(6), 612-617. nih.gov

Conti, M., Jin, S. L., Cieslinski, G., Moritz, R. L., Venter, J. C., & Torphy, T. J. (2003). The phosphodiesterase (PDE) enzyme family hydrolyses, cAMP and cGMP, to inactive 5′AMP and 5′GMP respectively, and thus inhibition of PDEs represents a potential mechanism by which cellular processes can be modulated. Annual Review of Biochemistry, 72, 69-103. nih.goversnet.org

Bingham, C. O., III, Suzich, J. F., & Moller, K. (2006). Eleven major PDE gene families have been identified, denoted PDE1–11, which differ in primary structures, affinities for cAMP and cGMP, responses to specific effectors, sensitivities to specific inhibitors and mechanisms of regulation. Current Opinion in Pharmacology, 6(3), 278-283. nih.gov

Beavo, J. A., & Brunton, L. L. (2022). Cyclic nucleotide phosphodiesterases: structure, regulation and drug action. Nature Reviews Molecular Cell Biology, 23(1), 47-63. nih.gov

Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Recent advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 10(7), 532-550. nih.gov

Torphy, T. J., Undem, B. J., Cieslinski, G., Luttmann, M., Phillippe, L., & Watson, J. W. (1993). Phosphodiesterase isozymes in airway smooth muscle. Differential expression, activity, and functional responses. Annals of the New York Academy of Sciences, 684(1), 126-142. nih.gov

Torphy, T. J., Zhou, H. L., Cieslinski, G., & Undem, B. J. (1991). Phosphodiesterase isozymes in human airway smooth muscle. Pulmonary Pharmacology, 4(2), 73-78. nih.gov

Miyamoto, M., Hagiwara, H., & Koga, T. (1994). Phosphodiesterase isozymes in airway smooth muscle. Japanese Journal of Pharmacology, 65(1), 1-6. nih.gov

Souness, J. E., & Giembycz, M. A. (1994). The role of phosphodiesterase 4 in the regulation of inflammatory cell function. British Journal of Pharmacology, 111(3), 677-683. nih.gov

Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of a low-Km, rolipram-sensitive cyclic AMP phosphodiesterase. Proceedings of the National Academy of Sciences, 87(1), 272-276. atsjournals.org

Conti, M. (2000). Phosphodiesterases and cyclic nucleotide signaling in endocrine cells. Molecular Endocrinology, 14(9), 1317-1327. nih.gov

Rabe, K. F., & Magnussen, H. (2001). Theophylline and selective phosphodiesterase inhibitors in the treatment of chronic obstructive pulmonary disease. European Respiratory Journal, 18(Suppl 34), 38s-43s. researchgate.net

Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308-314. openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com

Giembycz, M. A. (2008). Phosphodiesterase 4. British Journal of Pharmacology, 155(3), 288-290. openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com

Giembycz, M. A. (2005). Phosphodiesterase 4 inhibitors and their potential combinations for the treatment of chronic obstructive pulmonary disease: a narrative review. The Open Respiratory Medicine Journal, 18, 156-171. openrespiratorymedicinejournal.comopenrespiratorymedicinejournal.com

Torphy, T. J., & Cieslinski, G. (1990). Cyclic nucleotide phosphodiesterase inhibitors: new opportunities for the treatment of asthma. Thorax, 45(Suppl), 29-33. nih.gov

Goldstein, R. A., & Naccarelli, G. V. (1986). Electrophysiology of phosphodiesterase inhibitors. American Journal of Cardiology, 57(14), 11E-17E. atsjournals.org

Colucci, W. S., Wright, R. F., & Braunwald, E. (1986). New positive inotropic agents in the treatment of congestive heart failure: 2. Mechanisms of action and recent clinical developments. New England Journal of Medicine, 314(5), 349-358. atsjournals.org

Dmochowski, R., Roehrborn, C., Klise, S., Xu, L., Kaminetsky, J., & Kraus, S. (2008). Urodynamic effects of once daily tadalafil in men with lower urinary tract symptoms secondary to clinical benign prostatic hyperplasia: a randomized, placebo controlled 12-week clinical trial. Journal of Urology, 180(4), 1228-1234. dovepress.com

Oh, T., Kang, K., Ahn, B., Yoo, M., & Kim, W. (2000). Erectogenic effect of the selective phosphodiesterase type 5 inhibitor, DA-8159. Archives of Pharmacal Research, 23(5), 471-476.

Q & A

Q. How can researchers determine the optimal experimental conditions for synthesizing Benafentrine with high purity?

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Methodological Answer: Combine orthogonal techniques:

- Structural analysis: X-ray crystallography (for solid-state conformation) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Functional assays: UV-Vis spectroscopy for stability under varying pH/temperature, paired with LC-MS to track degradation products . Cross-validate results with independent labs to minimize instrumental bias .

Q. How should researchers standardize protocols for assessing this compound’s solubility and bioavailability in preclinical studies?

Methodological Answer: Adopt the shake-flask method for solubility testing across pH 1–7.4, using validated buffers . For bioavailability, use in vitro Caco-2 cell models to predict intestinal absorption, followed by in vivo pharmacokinetic studies in rodents. Report results with standard deviations and confidence intervals (e.g., 95% CI) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s efficacy studies?

Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons, with post-hoc Tukey tests to control Type I errors . For small sample sizes, employ non-parametric tests like Kruskal-Wallis .

Q. How can researchers ensure ethical compliance when using this compound in animal models?

Methodological Answer: Follow ARRIVE guidelines for experimental design, including power analysis to minimize animal use. Obtain approval from institutional ethics committees, specifying endpoints (e.g., tumor size reduction thresholds) to avoid unnecessary suffering .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across different in vitro and in vivo models?

Methodological Answer: Conduct comparative studies using identical cell lines/animal strains and standardized dosing. Perform orthogonal assays (e.g., Western blot vs. immunofluorescence) to confirm target engagement . Use meta-analysis to reconcile discrepancies, reporting heterogeneity metrics (I² statistic) .

Q. What strategies can resolve inconsistencies in this compound’s pharmacokinetic data between rodent and non-rodent species?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and protein binding . Validate models with human hepatocyte data and adjust for allometric scaling . Publish raw data in repositories like Zenodo for independent verification .

Q. How can multi-omics approaches (e.g., transcriptomics, proteomics) elucidate this compound’s off-target effects?

Q. What computational methods are robust for predicting this compound’s binding affinity to novel targets?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability . Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers design longitudinal studies to evaluate this compound’s chronic toxicity?

Methodological Answer: Use staggered dosing cohorts in rodents, monitoring biomarkers (e.g., liver enzymes, creatinine) monthly for 6–12 months. Apply Kaplan-Meier survival analysis and Cox proportional hazards models to assess risk . Archive tissue samples for histopathology in biobanks .

Guidance for Data Reporting

- Reproducibility: Publish raw data, code, and step-by-step protocols in open-access repositories (e.g., Figshare, GitHub) .

- Contradiction Management: Use PRISMA guidelines for systematic reviews to transparently report inclusion/exclusion criteria .

- Ethical Compliance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.